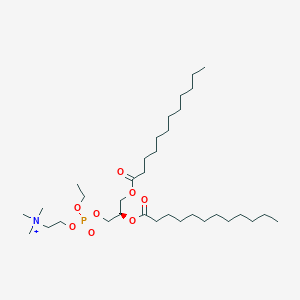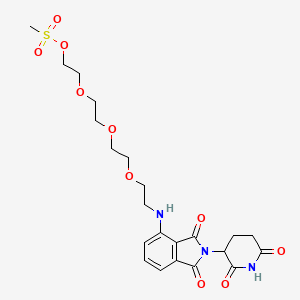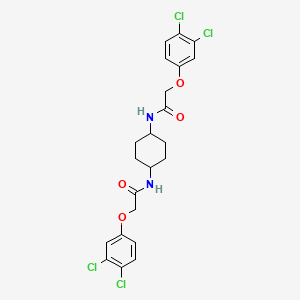
trans-2-Hexadecenoyl-L-carnitine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-Hexadecenoyl-L-carnitine: is an endogenous metabolite found in urine. It is a derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The compound has the molecular formula C23H43NO4 and a molecular weight of 397.59 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-Hexadecenoyl-L-carnitine typically involves the esterification of L-carnitine with trans-2-hexadecenoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: trans-2-Hexadecenoyl-L-carnitine can undergo oxidation reactions, particularly at the double bond in the hexadecenoic acid moiety.
Reduction: The compound can be reduced to its saturated counterpart, hexadecanoyl-L-carnitine.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Products include epoxides or diols.
Reduction: The major product is hexadecanoyl-L-carnitine.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
Mechanism: : trans-2-Hexadecenoyl-L-carnitine facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of the acyl group from coenzyme A to L-carnitine .
Molecular Targets and Pathways
Carnitine acyltransferase: Enzymes involved in the transport of fatty acids.
β-oxidation pathway: The metabolic pathway where fatty acids are broken down to generate acetyl-CoA, NADH, and FADH2
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoyl-L-carnitine: The saturated counterpart of trans-2-Hexadecenoyl-L-carnitine.
trans-2-Octenoyl-L-carnitine: A shorter-chain analog with similar metabolic functions
Uniqueness: : this compound is unique due to its specific role in the transport and metabolism of long-chain unsaturated fatty acids. Its structure allows for specific interactions with enzymes involved in fatty acid oxidation, making it a valuable compound for studying metabolic processes .
Propriétés
Formule moléculaire |
C23H43NO4 |
|---|---|
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
(3R)-3-[(E)-hexadec-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H43NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h17-18,21H,5-16,19-20H2,1-4H3/b18-17+/t21-/m1/s1 |
Clé InChI |
SOYNLLDADLOGAM-RURFIKTLSA-N |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)
![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)
![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)


![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

